Myoporone

Description

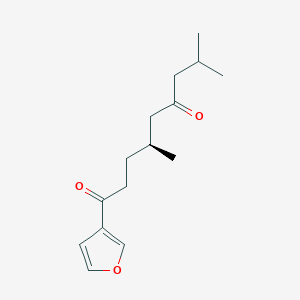

Structure

2D Structure

3D Structure

Properties

CAS No. |

19479-15-3 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12H,4-5,8-9H2,1-3H3/t12-/m0/s1 |

InChI Key |

IUEKVLLAZUXWTL-LBPRGKRZSA-N |

SMILES |

CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1 |

Isomeric SMILES |

C[C@@H](CCC(=O)C1=COC=C1)CC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1 |

Other CAS No. |

19479-15-3 |

Origin of Product |

United States |

Historical Perspectives and Initial Characterization of Myoporone

Chronology of Myoporone's Discovery and Early Research Initiatives

The genus Myoporum, from which this compound derives its name, was first identified by George Foster in 1786. mdpi.com Early research into Myoporum species revealed the presence of a variety of secondary metabolites, including terpenoids. mdpi.com this compound itself was characterized as a toxic furanoid ketone, a class of compounds found in both Myoporum and Eremophila species. eolss.netune.edu.au

A pivotal moment in this compound's early research came with the work of Blackburne, Park, and Sutherland, who published their findings on "this compound and dehydrothis compound, toxic furanoid ketones from Myoporum and Eremophila species" in the Australian Journal of Chemistry in 1972. eolss.netune.edu.au This study marked a significant chemical characterization of these compounds. Further studies identified specific derivatives, such as (±)-myoporone, 11-hydroxythis compound, and 10,11-dehydrothis compound, in the leaves of Myoporum montanum. mdpi.comnewcastle.edu.auresearchgate.net These early initiatives were crucial in establishing this compound's presence and its classification as a furanoid ketone within these plant species.

Table 1: Key Chronological Milestones in this compound Research

| Year | Event/Contribution | Source |

| 1786 | Discovery of the Myoporum genus by George Foster. | mdpi.com |

| 1972 | Chemical characterization of this compound and dehydrothis compound as toxic furanoid ketones from Myoporum and Eremophila species by Blackburne, Park, and Sutherland. | eolss.netune.edu.au |

Pioneering Structural Assignments and Challenges in Elucidation

The initial assignment of this compound's structure, as reported in the early 1970s, relied on the chemical characterization techniques available at the time. eolss.netune.edu.au Structural elucidation of natural products has historically been a complex endeavor, particularly before the widespread adoption of advanced spectroscopic and computational methods. Early approaches often involved a combination of chemical reactions, degradation studies, and rudimentary spectroscopic data, such as infrared (IR) and ultraviolet (UV) spectroscopy, and early forms of nuclear magnetic resonance (NMR) spectroscopy. acdlabs.comd-nb.infouoa.gr

Challenges in elucidating the structures of natural products like this compound in the early days included the difficulty in obtaining sufficient quantities of pure compounds from complex plant extracts. d-nb.infonih.gov Furthermore, the interpretation of spectroscopic data was more labor-intensive and prone to ambiguity compared to modern computer-assisted structure elucidation (CASE) systems. acdlabs.commdpi.comnih.gov The complexity of sesquiterpene structures, to which this compound belongs, also presented a significant hurdle, requiring meticulous analysis to determine the precise arrangement of atoms and stereochemistry. Despite these challenges, the pioneering work laid the groundwork for future, more refined structural analyses as analytical techniques continued to advance.

Natural Occurrence and Distribution of Myoporone

Myoporone has been identified in the essential oils of several species within the Myoporum genus. These essential oils are complex mixtures of volatile compounds that contribute to the plant's aroma and defense mechanisms. The isolation and characterization of this compound have been a subject of phytochemical research, particularly in species native to Australia.

Presence in Myoporum bontioides

Research has confirmed the presence of this compound in Myoporum bontioides. Specifically, it has been isolated and identified as a liquid component of the volatile oils of this species nih.gov. Further studies have characterized a specific stereoisomer, (R)-myoporone, as a major constituent of the volatile oil from M. bontioides collected in China researchgate.net.

Presence in Myoporum deserti

Myoporum deserti, now scientifically known as Eremophila deserti, has been shown to contain this compound in its essential oils researchgate.netnih.gov. The toxic principles of this plant, commonly known as Ellangowan poison bush, are furanosesquiterpenes, which include this compound and the closely related compound, ngaione (B1216505) mangrovemountain.net. Chemical studies on this species under its former name have been crucial in understanding the distribution of these toxic compounds nih.gov.

Presence in Myoporum montanum

This compound has been successfully isolated from Myoporum montanum researchgate.netpublish.csiro.au. Investigations into traditional Aboriginal medicine have revealed that an aqueous extract of M. montanum leaves contains (±)-myoporone publish.csiro.auscite.ai. This indicates that the compound can be extracted through water-based preparations. The plant is known to be rich in toxic furanosesquiterpenoids, contributing to its potential toxicity to livestock researchgate.net.

Presence in Myoporum acuminatum

The essential oils derived from Myoporum acuminatum are characterized by a high percentage of both this compound and myodesmone acgpubs.org. Studies have consistently shown that the essential oils of this species contain this compound researchgate.net.

Presence in Myoporum betcheanum

Myoporum betcheanum is another species within the genus where this compound is a significant chemical constituent. Its essential oils have been found to contain this compound, and it is considered rich in this compound, often being the major component of its essential oil researchgate.netacgpubs.orgresearchgate.net.

Presence in Myoporum insulare

Natural products isolation studies conducted on Myoporum insulare have led to the identification of various furanosesquiterpenes nih.govutas.edu.au. While this compound is a furanosesquiterpene, and its presence is implied by the general findings in the Myoporum genus, the available research primarily highlights the isolation of other novel furanosesquiterpenes from this particular species nih.govutas.edu.au.

Summary of this compound Presence in Selected Myoporum Species

| Species | This compound Presence Confirmed | Key Findings |

| Myoporum bontioides | Yes | Identified in volatile oils; (R)-myoporone is a major constituent. nih.govresearchgate.net |

| Myoporum deserti | Yes | Present in essential oils; contributes to the plant's toxicity. researchgate.netnih.govmangrovemountain.net |

| Myoporum montanum | Yes | Isolated from the plant; present in aqueous extracts. researchgate.netpublish.csiro.auscite.ai |

| Myoporum acuminatum | Yes | High percentage found in the essential oils along with myodesmone. researchgate.netacgpubs.org |

| Myoporum betcheanum | Yes | A major component of the essential oil. researchgate.netacgpubs.orgresearchgate.net |

| Myoporum insulare | Inferred | Furanosesquiterpenes have been isolated; direct confirmation of this compound is not explicitly stated in the provided results. nih.govutas.edu.au |

Myoporum parvifolium

Myoporum parvifolium, commonly known as creeping myoporum, is a low-growing shrub native to Australia. Research into the chemical composition of this species has confirmed the presence of furanosesquiterpenes. Natural products isolation studies of Myoporum parvifolium have successfully identified and characterized these compounds, contributing to the understanding of the chemical profile of this plant.

Myoporum sandwicense

Myoporum sandwicense, or naio, is a tree species native to Hawaii. Analysis of the essential oils derived from the leaves of M. sandwicense has demonstrated the presence of this compound as a significant constituent. In one study, the leaf essential oil was found to contain 16.8% this compound mdpi.comresearchgate.net. This research highlights the role of this compound in the chemical makeup of this particular Myoporum species.

| Plant Component | Compound | Percentage (%) |

| Leaf Essential Oil | This compound | 16.8 |

| Leaf Essential Oil | β-caryophyllene | 15.1 |

| Leaf Essential Oil | α-humulene | 12.8 |

| Leaf Essential Oil | Bicyclogermacrene | 12.5 |

| Leaf Essential Oil | Brigalow ketol | 9.6 |

| Leaf Essential Oil | Germacrene D | 7.9 |

| Table 1: Chemical Composition of Myoporum sandwicense Leaf Essential Oil mdpi.comresearchgate.net |

Myoporum laetum

Myoporum laetum, commonly known as ngaio, is a tree native to New Zealand. This species is recognized for its production of toxic furanoid sesquiterpenes. The toxicity of M. laetum is attributed to the presence of ngaione, a furanosesquiterpene closely related to this compound. The presence of these toxic compounds is a notable characteristic of the species.

Detection in Eremophila Species

The genus Eremophila, like Myoporum, is known to produce a variety of secondary metabolites, including furanoid sesquiterpene ketones.

Eremophila maculata

Eremophila maculata, also known as the spotted emu bush, has been found to contain this compound and/or its dehydrated analogue, 10,11-dehydrothis compound. Scientific investigations of the essential oils from this species have confirmed the presence of these toxic furanoid ketones.

Eremophila latrobei

Research has also detected the presence of this compound and/or 10,11-dehydrothis compound in certain samples of essential oils from Eremophila latrobei. This finding indicates that this compound is among the chemical constituents of this species.

| Plant Species | Compound(s) Detected |

| Eremophila maculata | This compound and/or 10,11-dehydrothis compound |

| Eremophila latrobei | This compound and/or 10,11-dehydrothis compound |

| Table 2: Detection of this compound and Dehydrothis compound in Eremophila Species |

Eremophila deserti

Eremophila deserti, commonly known as turkey bush, is a shrub endemic to Australia. researchgate.net The presence of this compound in E. deserti appears to be inconsistent across different populations and chemotypes of the plant.

Some studies of essential oils from Eremophila deserti have reported the presence of this compound. However, the occurrence and concentration of this compound can be highly variable. For instance, a 2021 study analyzing the volatile compounds of various Eremophila species did not detect this compound in their E. deserti specimens, although it was noted that some myodesmone-producing chemotypes of the plant have been anecdotally reported to contain traces of it. researchgate.net This variability highlights the chemical diversity within a single plant species.

Table 1: Reported Presence of this compound in Eremophila deserti

| Finding | Source |

|---|---|

| This compound detected in some essential oil samples. | researchgate.net |

Identification in Other Plant Genera

The identification of this compound has been explored in various plant genera beyond Eremophila.

Eumorphia serica

There is currently no scientific literature available that reports the identification or isolation of this compound from Eumorphia serica.

Eumorphia prostata

There is currently no scientific literature available that reports the identification or isolation of this compound from Eumorphia prostata.

Isolation from Fungal Sources

The production of a wide array of secondary metabolites is a known characteristic of the fungal kingdom.

Fusarium solani

Fusarium solani is a species complex of fungi known to produce a diverse range of secondary metabolites, including polyketides and nonribosomal peptides. nih.govresearchgate.net However, based on available scientific literature, there are no reports of the isolation of this compound from Fusarium solani. Research on the secondary metabolites of this fungus has primarily focused on other classes of compounds, such as fusarubins, fusaric acid, and various pigments. nih.govmdpi.commdpi.com

Advanced Methodologies for Isolation and Purification of Myoporone

Conventional Extraction Techniques

Traditional methods for extracting natural products, including Myoporone, have historically relied on simple and accessible procedures. These techniques, while foundational, often involve longer extraction times and larger solvent volumes.

Steam distillation is a classic method for extracting volatile organic compounds, particularly essential oils, from plant materials. wikipedia.org The process takes advantage of the principle that the total vapor pressure of a mixture of immiscible liquids is the sum of the individual vapor pressures of the components. muohio.edu This allows for the distillation of high-boiling point compounds like this compound at temperatures below their decomposition point. wikipedia.org

In this process, steam is passed through the plant material (e.g., leaves of Myoporum species). iastate.edu The hot steam causes the volatile compounds to vaporize. The mixture of steam and volatile compounds is then cooled in a condenser. Because essential oils, which contain furanosesquiterpenes, are generally immiscible with water, the condensed liquid separates into an aqueous layer (hydrosol) and an essential oil layer, from which this compound can be further purified. iastate.edu While effective for volatile compounds, the efficiency of steam distillation can be influenced by factors such as the preparation of the plant material, distillation time, and the specific temperature and pressure of the steam. researchgate.net

Maceration is a simple and widely used solid-liquid extraction technique conducted at room temperature. cabidigitallibrary.org The process involves soaking the plant material, typically ground or powdered, in a selected solvent within a sealed container for an extended period, ranging from days to weeks, with occasional agitation. cabidigitallibrary.org The solvent gradually penetrates the plant cells, dissolving the target compounds.

For the extraction of furanosesquiterpenes, various solvents can be used depending on the polarity of the target compounds. After the maceration period, the liquid extract (miscella) is separated from the solid plant residue (marc) by filtration. cabidigitallibrary.org While maceration is a straightforward and low-cost method, it can be time-consuming and may result in lower extraction yields compared to more exhaustive techniques. Research on Myoporum species has noted maceration as one of the traditional methods employed for the isolation of furanosesquiterpenes. researchgate.net

Organic solvent extraction is a highly common and versatile method for isolating a wide range of natural products. The choice of solvent is critical and is based on the principle of "like dissolves like," targeting compounds with similar polarity. Acetone, a solvent of intermediate polarity, has proven effective in extracting furanosesquiterpenes from Myoporum species.

A notable study on Myoporum montanum utilized acetone to extract a complex mixture of compounds from the leaves. researchgate.netscite.ai The process involved soaking the plant material in acetone, followed by filtration and concentration of the extract. Gas chromatography-mass spectrometry (GC-MS) analysis of this acetone extract confirmed the presence of several furanosesquiterpenes, including (±)-myoporone. researchgate.netresearchgate.net This method is effective for obtaining a broad spectrum of compounds, but the resulting crude extract requires further chromatographic steps to isolate pure this compound.

| Technique | Principle | Typical Solvents | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Steam Distillation | Co-distillation of volatile, water-immiscible compounds with steam at a temperature below their boiling point. | Water (as steam) | Temperature, Pressure, Distillation Rate, Time | Suitable for volatile and thermolabile compounds; avoids organic solvents. | Limited to volatile compounds; potentially lower yields for less volatile components. |

| Maceration | Soaking plant material in a solvent at room temperature to allow for the slow diffusion of phytochemicals. | Ethanol, Methanol (B129727), Acetone, Water | Solvent Type, Particle Size, Time, Agitation | Simple, low-cost, requires minimal equipment. | Time-consuming, may result in incomplete extraction and lower yields. |

| Organic Solvent Extraction | Dissolving target compounds from a solid matrix into a liquid organic solvent based on polarity. | Acetone, Hexane, Ethanol, Chloroform | Solvent Choice, Temperature, Time, Solid-to-Solvent Ratio | Versatile, can be highly efficient, applicable to a wide range of compounds. | Requires use of potentially flammable/toxic organic solvents; extract requires further purification. |

Modern and Advanced Extraction Strategies

To overcome the limitations of conventional methods, modern extraction techniques have been developed. These strategies often offer higher efficiency, shorter extraction times, and are more environmentally friendly.

Supercritical Fluid Extraction (SFE) is a "green" extraction technology that uses a supercritical fluid as the solvent. sciforum.net A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. Carbon dioxide (CO2) is the most commonly used solvent for SFE due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.

In the SFE process, supercritical CO2 is passed through a vessel containing the ground plant material. The solvating power of the fluid can be precisely controlled by manipulating temperature and pressure, allowing for selective extraction of specific compounds. sciforum.net After extraction, the pressure is reduced, causing the CO2 to return to its gaseous state and evaporate, leaving behind a solvent-free extract. While specific studies detailing the SCF-CO2 extraction of this compound are not widely documented, this technique is highly effective for extracting other terpenoids and essential oils. ijabbr.com The ability to tune solvent strength makes it a promising method for selectively isolating furanosesquiterpenes.

Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is another environmentally benign technique that uses water as the extraction solvent at elevated temperatures (100–374 °C) and pressures. nih.govresearchgate.net Under these conditions, the dielectric constant of water decreases significantly, making it behave like a less polar organic solvent, such as methanol or ethanol. This allows it to dissolve less polar compounds like terpenoids. researchgate.net

The PHWE process involves pumping hot, pressurized water through a sample cell containing the plant material. The temperature of the water is a key parameter that can be adjusted to target compounds of different polarities. nih.gov PHWE has been highlighted as an emerging and rapid approach for the practical and efficient extraction of natural products, including furanosesquiterpenes from Myoporum species. researchgate.net This technique avoids the use of organic solvents and can offer rapid extraction times, making it an attractive modern alternative to conventional methods. utas.edu.au

| Technique | Principle | Typical Solvents | Operating Conditions (General) | Advantages | Potential for this compound |

|---|---|---|---|---|---|

| Supercritical Fluid Extraction (SCF-CO2) | Extraction using CO2 above its critical point, where it has liquid-like density and gas-like viscosity and diffusivity. | Carbon Dioxide (often with co-solvents like ethanol) | Pressure: 100-400 bar Temperature: 40-80 °C | Environmentally friendly, high selectivity, solvent-free extract, low-temperature operation. sciforum.net | High potential for selective extraction of this compound by tuning pressure and temperature, though specific optimal conditions are not yet established. |

| Pressurized Hot Water Extraction (PHWE) | Using water at high temperature and pressure to decrease its polarity, enabling the dissolution of less polar compounds. | Water | Pressure: >10 bar Temperature: 100-250 °C | "Green" solvent (water), low cost, rapid extraction times. researchgate.netnih.gov | Considered a promising, rapid, and environmentally friendly method for furanosesquiterpene extraction from Myoporum. researchgate.net |

Chromatographic Separation Techniques

The isolation and purification of this compound from complex natural extracts, primarily from species of the Myoporum and Eremophila genera, rely on a variety of advanced chromatographic methodologies. These techniques exploit the physicochemical properties of this compound, such as its polarity, volatility, and solubility, to achieve separation from other co-occurring furanosesquiterpenoids and plant metabolites. The selection and optimization of the chromatographic method are critical for obtaining this compound in high purity.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely employed adsorption chromatography technique for the fractionation of plant extracts containing this compound. nih.govrjptonline.orgmdpi.com This method separates compounds based on their differential affinities for the polar silica gel stationary phase and the less polar mobile phase. nih.gov Due to the presence of a ketone and a furan (B31954) ring, this compound exhibits moderate polarity, allowing for its effective separation from both non-polar hydrocarbons and more polar compounds within the extract.

The general procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude plant extract, often pre-adsorbed onto a small amount of silica, is then loaded onto the top of the column. The separation is typically achieved through a gradient elution strategy, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with increasing polarity.

Detailed Research Findings: In a typical isolation scheme for furanosesquiterpenoids like this compound from an acetone extract of Myoporum leaves, a gradient elution on a silica gel column is performed. researchgate.net The process starts with a non-polar solvent such as n-hexane, and the polarity is progressively increased by adding a more polar solvent like ethyl acetate (B1210297).

Initial Elution: Non-polar compounds, such as sesquiterpene hydrocarbons (e.g., germacrene-D, bicyclogermacrene), are eluted first with low-polarity solvent mixtures.

Intermediate Fractions: As the polarity of the mobile phase increases, compounds of intermediate polarity, including this compound and related furanosesquiterpene ketones, begin to elute. This compound is typically found in fractions eluted with a mixture of n-hexane and ethyl acetate.

Final Elution: Highly polar compounds, such as chlorophylls and other glycosides, remain strongly adsorbed to the silica gel and are eluted at the end with high-polarity solvent systems.

The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound, which are then combined and concentrated for further purification if necessary.

| Elution Step | Mobile Phase Composition (v/v) | Eluted Compounds |

|---|---|---|

| 1 | 100% n-Hexane | Sesquiterpene Hydrocarbons |

| 2 | n-Hexane:Ethyl Acetate (95:5 to 90:10) | Less polar furanosesquiterpenoids |

| 3 | n-Hexane:Ethyl Acetate (85:15 to 80:20) | This compound, Dehydrothis compound |

| 4 | n-Hexane:Ethyl Acetate (50:50) to 100% Ethyl Acetate | More polar furanosesquiterpenoids |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable analytical technique used for the rapid qualitative analysis of this compound in extracts and for monitoring the fractions obtained from column chromatography. chromtech.com It operates on the same principle of differential adsorption as silica gel column chromatography, utilizing a thin layer of silica gel coated on an inert plate as the stationary phase.

A small amount of the sample is spotted onto the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow layer of the mobile phase. As the solvent migrates up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized under UV light or by using a staining reagent. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system.

Detailed Research Findings: For the analysis of this compound and other furanosesquiterpenoids, silica gel TLC plates are commonly used. The choice of the mobile phase is crucial for achieving good separation. A solvent system of intermediate polarity is typically required to move this compound from the baseline and separate it from other constituents. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or chloroform is often effective. In such systems, this compound, being moderately polar, will exhibit an intermediate Rƒ value.

| Stationary Phase | Mobile Phase (v/v) | Compound | Approximate Rƒ Value |

|---|---|---|---|

| Silica Gel 60 F254 | n-Hexane:Ethyl Acetate (8:2) | This compound | 0.45 - 0.55 |

| Silica Gel 60 F254 | Chloroform:Methanol (95:5) | This compound | 0.60 - 0.70 |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In GLC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a non-volatile liquid coated on the inner wall of a capillary column. chromtech.com Separation is based on the differential partitioning of compounds between the gaseous mobile phase and the liquid stationary phase.

Compounds are separated based on their boiling points and their specific interactions with the stationary phase. The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. For more robust identification, the retention index (RI) is often calculated, which normalizes the retention time relative to a series of n-alkane standards.

Detailed Research Findings: GLC analysis is frequently used to profile the essential oils of Myoporum species, which are rich in furanosesquiterpenoids. nih.gov For the analysis of this compound, a non-polar or semi-polar capillary column is typically employed. A common choice is a column with a stationary phase of polydimethylsiloxane (e.g., DB-1 or ZB-5ms). chromtech.comnih.gov A temperature programming method is generally used, where the column temperature is gradually increased to allow for the separation of a wide range of compounds with different volatilities.

Research on the essential oil composition of Myoporum sandwicense has identified this compound as a significant component (16.8%) and determined its retention index. nih.gov

| Parameter | Condition |

|---|---|

| Column Type | Capillary Column (e.g., ZB-5ms) |

| Stationary Phase | 5% Phenyl-Arylene, 95% Dimethylpolysiloxane |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 60°C, ramped to 240°C |

| Compound | This compound |

| Retention Index (RI) | 1721 |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption and sample denaturation. mdpi.comnih.gov The separation is based on the partitioning of a solute between two immiscible liquid phases. One phase is held stationary by a centrifugal force, while the other mobile phase is pumped through it. HSCCC is particularly well-suited for the preparative-scale isolation of natural products.

The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system that provides suitable partition coefficients (K) for the target compounds. For moderately polar compounds like sesquiterpenoids, solvent systems based on mixtures of n-hexane, ethyl acetate, methanol, and water are commonly used. nih.gov

Detailed Research Findings: While specific applications of HSCCC for the isolation of this compound are not extensively documented, the technique has been successfully applied to the separation of other sesquiterpenoids from essential oils, demonstrating its feasibility. mdpi.comnih.gov The "Arizona S" system, composed of n-heptane/ethyl acetate/methanol/water (5:2:5:2 v/v/v/v), has been effective for separating various sesquiterpenoids. nih.gov Another common system for compounds of similar polarity is based on n-hexane/ethyl acetate/methanol/water. nih.gov

For the isolation of this compound, a systematic approach would involve testing various ratios of these solvents to find a system where this compound has a K value ideally between 0.5 and 2. This would ensure good resolution and a reasonable elution time. The upper or lower phase can be selected as the mobile phase depending on the K value and the desired elution mode.

| Solvent System Type | Composition (v/v/v/v) | Target Compound Class | Reference Application |

|---|---|---|---|

| Arizona S System | n-Heptane:Ethyl Acetate:Methanol:Water (5:2:5:2) | Sesquiterpenoids | Separation from Matricaria chamomilla nih.gov |

| HEMWat System | n-Hexane:Ethyl Acetate:Methanol:Water (1.5:5:2.75:5) | Sesquiterpene lactones | Separation from Cichorium glandulosum nih.gov |

| Non-aqueous System | Petroleum Ether:Acetonitrile:Acetone (2:1:0.5) | Sesquiterpenes (e.g., β-elemene) | Separation from Nigella damascena essential oil mdpi.com |

Sophisticated Structural Elucidation and Stereochemical Characterization of Myoporone

Determination of Absolute Configuration

Degradation Studies

Degradation studies have played a pivotal role in definitively assigning the absolute stereochemistry of myoporone. Through chemical degradation, (-)-myoporone was unequivocally shown to possess the S configuration. This assignment was established by its degradation product, (S)-(+)-2-methylglutaric acid. researchgate.net

In related studies, the stereochemistry of (-)-10,11-dehydrothis compound, another furanoid ketone often co-occurring with this compound, was also determined. (-)-Dehydrothis compound, with a melting point of 32.5-33.5 °C and an optical rotation [α]D of -15°, was found to possess the S configuration. This was confirmed by its degradation to (S)-(-)-3-methyladipic acid and subsequent hydrogenation to (S)-(-)-myoporone, which has a melting point of 17.5-19 °C and an optical rotation [α]D of -5.3°. researchgate.net

The transformation of (-)-dehydrothis compound to (S)-(-)-myoporone further corroborates the S configuration for this compound, establishing a clear stereochemical relationship between these two compounds. researchgate.net

Table 1: Key Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 29632 |

| (S)-(+)-2-methylglutaric acid | 12046 |

Comparison with Chiroptical Data

Chiroptical data, specifically optical rotation measurements, have provided crucial insights into the stereochemical properties of this compound. The resolved stereochemistry indicates that (-)-myoporone exhibits a specific optical rotation of [α]D -5.3°. researchgate.net This negative optical rotation is characteristic of the S configuration assigned through degradation studies. researchgate.net

It has been observed that this compound isolated from different Myoporum species can exhibit wide variations in optical purity. researchgate.net This variability underscores the importance of rigorous stereochemical characterization for individual samples. While specific circular dichroism (CD) or optical rotatory dispersion (ORD) spectra were not detailed in the provided information, the reported optical rotation values serve as fundamental chiroptical data supporting the assigned absolute configuration.

Elucidation of Myoporone Biosynthetic Pathways

Precursor Identification and Enzymatic Transformations

While the precise enzymatic steps leading directly to myoporone are not fully detailed in the provided search results, it is established that furanosesquiterpenoids like this compound are derived from farnesyl pyrophosphate, a common precursor in sesquiterpene biosynthesis clockss.orgctdbase.org. In the context of sweet potatoes, this compound and related keto alcohols are stress metabolites, and studies have shown the involvement of compounds like ipomeamarone (B14765046) and 4-hydroxythis compound as intermediates in the biogenesis of lung-toxic furans following microbial infection acs.orgapsnet.orgacs.org. This suggests a series of enzymatic oxidations and cyclizations from a common sesquiterpenoid backbone.

Stereochemical Influence on Downstream Metabolite Formation

The stereochemistry of this compound is critical in dictating the types of β-ketols formed as downstream metabolites. Different enantiomers of this compound lead to distinct classes of furanosesquiterpenoidal β-hydroxy ketones through intramolecular aldol (B89426) reactions researchgate.netresearchgate.net.

Research indicates that the biosynthesis involving (+)-myoporone (also referred to as (+)-(R)-myoporone) preferentially yields myomontanone-type β-ketols researchgate.netresearchgate.net. These compounds are characterized by specific structural arrangements resulting from the aldol condensation pathway initiated by the (+)-enantiomer. For instance, myomontanone (B1211339) (CID 101519) is a known furanosesquiterpenoid found in Myoporum species nih.govnih.govuni.lunih.gov.

Conversely, the biosynthesis involving (-)-myoporone (also referred to as (-)-(S)-myoporone) is responsible for furnishing myodesmone-type β-ketols researchgate.netresearchgate.net. These are structural isomers of the myomontanone-type, arising from an alternative aldol cyclization pathway influenced by the (-)-enantiomer researchgate.net. Myodesmone (related to Dehydromyodesmone (B1198438), CID 442365) is another significant furanosesquiterpenoid found in Myoporum and Eremophila species researchgate.netnih.govnih.govresearchgate.net.

The distinction in the types of β-ketols produced based on this compound's stereochemistry is summarized in the following table:

| This compound Enantiomer | Downstream Metabolite Type | Examples of Related Compounds |

| (+)-Myoporone | Myomontanone-type β-ketols | Myomontanone |

| (-)-Myoporone | Myodesmone-type β-ketols | Myodesmone, Dehydromyodesmone |

Inter-Species Variability in Optical Purity and Biosynthetic Implications

Different Myoporum species exhibit varying levels of optical purity in the this compound they produce researchgate.netresearchgate.netresearchgate.netresearchgate.net. This variability in the enantiomeric composition of this compound directly impacts the spectrum of furanosesquiterpenoidal β-ketols found in these plants researchgate.net. For example, Myoporum montanum has been reported to contain both myodesmone and myomontanone-type structures, indicating the presence of both this compound enantiomers or related biosynthetic flexibility researchgate.net. The presence of this compound along with myodesmone and dehydromyodesmone has been noted in the essential oils of Myoporum acuminatum and Myoporum deserti, further illustrating this inter-species variation acgpubs.org.

The optical purity of this compound in various Myoporum species is a key factor in their chemical profiles, as shown in the table below:

| Myoporum Species | This compound Optical Purity/Associated Metabolites | Reference |

| Myoporum montanum | High percentage of this compound, myomontanone, isomyodesmone, dehydroisomyodesmone, dehydromyodesmone, and dehydrothis compound acgpubs.org. | researchgate.netacgpubs.org |

| Myoporum acuminatum | High percentage of this compound and myodesmone acgpubs.org. | acgpubs.org |

| Myoporum deserti | Contains this compound, (-)-ngaione, (-)-dehydrongaione, myodesmone, (-)-epingaione, and (-)-dehydroepingaione acgpubs.org. | researchgate.netacgpubs.org |

| Myoporum betcheanum | Rich in this compound as a major essential oil content acgpubs.org. | researchgate.netacgpubs.org |

| Myoporum maculatum | Rich in this compound as a major essential oil content; high percentage of dehydrongaione (B1200829) and dehydromyodesmone also detected acgpubs.org. | acgpubs.org |

Total Synthesis and Stereocontrolled Synthetic Approaches to Myoporone

Early Synthetic Efforts and Challenges

Early synthetic endeavors towards myoporone often grappled with challenges related to achieving high enantiomeric and diastereomeric purity. The presence of multiple stereocenters in the this compound structure necessitates precise control over stereochemistry throughout the synthesis. researchgate.netorganic-chemistry.org Initial approaches may have yielded racemic mixtures or required tedious separation techniques, highlighting the need for more efficient and stereoselective strategies. nih.gov The ambiguity surrounding the stereochemistry of this compound, initially known from Myoporum bontioides, was later resolved, with (-)-myoporone being confirmed to possess the (S)-configuration. researchgate.netdntb.gov.ua

Enantioselective Total Synthesis Strategies

Enantioselective total synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for natural products like this compound due to their specific biological activities. mdpi.comnih.gov

The "chirality transfer" approach is a central theme in the enantioselective synthesis of this compound using iron-mediated methods. thieme-connect.comresearchgate.netuwindsor.ca This strategy involves starting from enantiopure, readily accessible allylic substrates. uwindsor.caresearchgate.net The corresponding (η³-allyl)tetracarbonyl iron cation complexes are formed and then reacted with various nucleophiles, such as silyl (B83357) enol ethers. uwindsor.caresearchgate.net The key advantage lies in the efficient transfer of chirality from the starting material through the planar chiral iron complex to the final product, ensuring high enantiomeric purity. researchgate.netuwindsor.ca This method has been described as an efficient solution for synthesizing highly enantioenriched compounds. researchgate.netuwindsor.ca

Optimization of Reaction Pathways and Stereocontrol

Optimization of reaction pathways and stereocontrol is paramount in the synthesis of complex natural products like this compound. whiterose.ac.ukmonash.edusigmaaldrich.com This involves fine-tuning reaction parameters such as catalysts, solvents, temperature, and time to achieve optimal yields, purity, and selectivity. sigmaaldrich.combeilstein-journals.org For this compound, achieving high stereocontrol (both enantioselectivity and diastereoselectivity) is critical due to its biological activity being linked to its specific stereoisomer. thieme-connect.comresearchgate.net Modern synthetic strategies often employ advanced techniques, including the use of specific catalysts and chiral auxiliaries, to direct the formation of desired stereoisomers. mdpi.combeilstein-journals.org The iterative modification of reaction conditions and the use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to monitor and quantify each step, providing an in-depth understanding of the reaction pathways and enabling continuous improvement in efficiency and stereocontrol. whiterose.ac.uknih.gov

Myoporone Derivatives and Structure Activity Relationship Sar Studies

Naturally Occurring Myoporone Derivatives

Naturally occurring this compound derivatives are primarily furanosesquiterpenoids, isolated from the essential oils and extracts of plants like Myoporum species. These derivatives often exhibit variations in their unsaturation, hydroxylation patterns, and ring structures.

Dehydrothis compound is a prominent furanoid ketone frequently found alongside this compound in the essential oils of Myoporum and Eremophila species, including M. deserti, M. betcheanum, M. acuminatum, E. maculata, and E. latrobei scitoys.com. The stereochemistry of (-)-dehydrothis compound has been resolved, possessing the S configuration, as demonstrated by its degradation to (S)-(-)-3-methyladipic acid and hydrogenation to (S)-(-)-myoporone scitoys.com.

The presence of this compound and 10,11-dehydrothis compound is a common characteristic in the chemical composition of these plant essential oils. For instance, certain varieties of Myoporum deserti have been found to contain significant proportions of 10,11-dehydrothis compound.

Hydroxylated derivatives of this compound are also naturally occurring, adding to the structural complexity and potential bioactivity of this class of compounds. Notable examples include 4-hydroxythis compound and 11-hydroxythis compound.

4-Hydroxythis compound (CID 41493) has been identified as an intermediate in the biosynthesis of norsesquiterpenoids produced by Fusarium solani-infected sweet potato. Another analogue, 11-hydroxythis compound, is a furanosesquiterpene that has been isolated from Myoporum species, such as M. parvifolium. Dihydro-7-hydroxythis compound (CID 47945) is another related compound that has been characterized. The absolute configuration of (+)-hydroxythis compound has also been a subject of research.

Beyond ketone and alcohol forms, this compound derivatives can also exist as lactones, which are cyclic esters. Specifically, γ-lactone-containing analogues have been reported from natural products isolation studies of Myoporum species, including M. insulare, M. parvifolium, and M. montanum scitoys.com. Lactones are formed by the intramolecular esterification of hydroxycarboxylic acids, with γ-lactones being five-membered rings. These lactone forms represent a distinct structural class within the this compound family.

Semisynthetic Modifications and Derived Compounds

The study of this compound and its derivatives extends to semisynthetic modifications, which involve chemical transformations of naturally occurring precursors to yield novel compounds. Semisyntheses of various sesquiterpene natural products have been achieved, for example, from (-)-ngaione, which is structurally related to this compound scitoys.com. This includes the synthesis of myoporumine A, a lactam-containing sesquiterpene scitoys.com. The total synthesis of this compound itself has also been accomplished.

General Principles of Structure-Activity Relationship Analysis Applied to this compound Analogues

Structure-Activity Relationship (SAR) analysis is crucial for understanding how structural variations in this compound analogues influence their biological activities. Research has indicated that this compound and certain derivatives exhibit antibacterial properties. For instance, (±)-Myoporone, (-)-10,11-dehydrothis compound, and 11-hydroxythis compound have demonstrated significant antibacterial activity against Staphylococcus epidermidis, Enterococcus faecalis, and Moraxella catarrhalis.

The toxicity profiles of furanosesquiterpenoids, including this compound derivatives, from Myoporum species have been investigated. While this compound is generally not considered toxic to sheep when consumed orally, intraperitoneal injection in mice has been shown to induce ngaione-like toxicity scitoys.com. This suggests that the route of administration and species-specific metabolism can significantly impact the observed biological effects. Furthermore, studies on natural and semisynthetic structural variants of this compound indicate that their activity is strongly dependent on the length and configuration of the side chain. These findings underscore the importance of detailed structural analysis in predicting and understanding the biological behavior of this compound analogues.

Biological Activities of Myoporone: Mechanistic Investigations

Antibacterial Action

Myoporone has demonstrated significant antibacterial activity, contributing to the known antimicrobial properties of Myoporum species. researchgate.netnih.gov Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with some mechanistic insights beginning to emerge.

This compound, along with its derivatives like 11-hydroxythis compound and 10,11-dehydrothis compound, has been identified as a key contributor to the strong antibacterial activity observed in extracts from Myoporum montanum leaves against Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis. nih.govresearchgate.net For instance, an aqueous extract of M. montanum leaves, containing these compounds, exhibited potent activity against these bacterial strains. nih.gov

While specific, detailed mechanisms of this compound's action against these Gram-positive bacteria are still under extensive investigation, the general understanding of plant-derived compounds, particularly flavonoids (a class of compounds also found in Myoporum species), suggests that their antibacterial mechanisms often involve disruption of the bacterial cell membrane. mdpi.comnih.gov This can lead to increased membrane permeability, dissipation of membrane potential, and ultimately cell damage. nih.gov

The following table summarizes the antibacterial activity of Myoporum montanum extract, where this compound is a key active compound:

| Bacterial Strain | Type | Activity (from Myoporum montanum extract) nih.gov |

| Staphylococcus epidermidis | Gram-Positive | Strong antibacterial activity |

| Enterococcus faecalis | Gram-Positive | Strong antibacterial activity |

Beyond Gram-positive bacteria, this compound has also shown activity against Gram-negative pathogens. The aqueous extract of Myoporum montanum leaves, containing this compound, was documented to possess strong antibacterial activity against Moraxella catarrhalis. nih.govresearchgate.net Moraxella catarrhalis is a Gram-negative diplococcus known to cause respiratory tract infections, including otitis media and sinusitis. wikipedia.orgmsdmanuals.compatient.infomicropspbgmu.ru

Research into the antibacterial mechanisms against Gram-negative bacteria is complex due to their outer membrane, which acts as a formidable barrier. However, studies on other antibacterial agents against M. catarrhalis have explored mechanisms such as interference with bacterial growth and viability. nih.gov While direct mechanistic details for this compound against M. catarrhalis are still being elucidated, its demonstrated efficacy suggests an interaction with vital bacterial processes or structural components.

The following table summarizes the antibacterial activity of Myoporum montanum extract, where this compound is a key active compound:

| Bacterial Strain | Type | Activity (from Myoporum montanum extract) nih.gov |

| Moraxella catarrhalis | Gram-Negative | Strong antibacterial activity |

Modulation of Cellular Processes

While Myoporum species extracts have been explored for various biological activities, including anticancer properties, specific investigations focusing solely on this compound's direct modulation of cellular processes, particularly its lack of significant cytotoxicity against certain cancer cell lines in vitro, require careful interpretation of existing literature. researchgate.netnih.govnih.gov

For instance, in a study investigating bioactive constituents from Myoporum bontioides, this compound (identified as compound 2) was isolated alongside other compounds. However, the antitumor activities against human cancer cell lines (MCF-7 breast cancer, SCC4 oral cancer, and THP-1 monocytic leukemia cells) were specifically investigated for a newly identified flavone (B191248) (compound 1) and other known compounds (3-8), with this compound not being the primary focus for this particular activity in that study. nih.gov This suggests that, in that context, this compound was not highlighted for significant antiproliferative effects.

It is important to note that extracts from Myoporum species, such as Myoporum serratum seeds extract (MSSE), have shown anticancer activity, inhibiting the proliferation of HepG-2 and MCF-7 cancer cells in vitro. researchgate.net This indicates that Myoporum plants contain compounds with such effects, but the specific contribution or lack of cytotoxicity of isolated this compound itself to these observations is not always explicitly detailed as a primary finding in the provided search results.

Interaction with Biological Systems (General)

This compound is a furanosesquiterpenoid, a class of secondary metabolites commonly found in plants, particularly within the Myoporaceae family. researchgate.netresearchgate.netacgpubs.org These compounds play a crucial role in the plant's defense mechanisms and contribute to the diverse biological impacts observed in Myoporum species. researchgate.netnih.govresearchgate.netacgpubs.org

The presence of this compound in the essential oils and extracts of Myoporum species highlights its contribution to their reported biological activities, which extend beyond antibacterial effects to include insecticidal and anti-inflammatory properties. researchgate.netnih.govresearchgate.netacgpubs.org The interaction of this compound with biological systems is thus intrinsically linked to its role as a natural product within these plants, influencing their ecological interactions and their traditional medicinal uses.

Ecological Roles and Interactions of Myoporone

Role as Plant Defense Compounds

Myoporone is a key component in the chemical arsenal (B13267) plants deploy against threats, particularly herbivores and insects. acgpubs.orgresearchgate.neteolss.net As a secondary metabolite, it is not directly involved in primary metabolic processes like photosynthesis but provides an evolutionary advantage to the plant. une.edu.aulibretexts.org

Herbivore Deterrence Mechanisms

This compound, along with other furanosesquiterpenes, contributes to the toxicity of Myoporum species, acting as a deterrent to herbivores. acgpubs.orgeolss.netresearchgate.net These compounds can be toxic to animals that ingest them, making the plants unpalatable or harmful. eolss.netlibretexts.org For instance, essential oils from Myoporum species containing furanosesquiterpenes are recognized as active toxins. researchgate.net

Insecticidal Actions

This compound exhibits potent insecticidal activity. For example, (R)-myoporone, a major constituent of the volatile oil of Myoporum bontioides, has demonstrated insecticidal activity against Plutella xylostella (diamondback moth). nii.ac.jp Extracts from Myoporum bontioides have also shown strong pesticidal, insect-repellent, and antifeedant activities. acgpubs.orgresearchgate.net The essential oils of Myoporum species, particularly those with epingaione content, have exhibited potent insecticidal effects against various insects, including grasshoppers, Pieris rapae, and leaf-cutting ants. researchgate.net The juice of Myoporum laetum leaves has also been traditionally used as an insecticide. acgpubs.orgnih.gov

Table 1: Insecticidal Activities of this compound and Myoporum Extracts

| Plant Species | Compound/Extract | Target Insect | Observed Activity | Source |

| Myoporum bontioides | (R)-Myoporone (volatile oil) | Plutella xylostella | Insecticidal | nii.ac.jp |

| Myoporum bontioides | Extract | General insects | Pesticidal, insect-repellent, antifeedant | acgpubs.orgresearchgate.net |

| Myoporum species | Essential oil (with epingaione) | Grasshoppers, Pieris rapae, leaf-cutting ants | Potent insecticidal | researchgate.net |

| Myoporum laetum | Leaf juice | General insects | Insecticidal | acgpubs.orgnih.gov |

Contributions to Plant Survival and Adaptation

Beyond direct defense, this compound and related compounds contribute to the broader survival strategies of plants in challenging environmental conditions. une.edu.au

Drought Tolerance

While this compound's direct role in drought tolerance is not explicitly detailed in the provided search results, essential oils in general, which include furanosesquiterpenes like this compound, are suggested to play an ecological role in drought tolerance for plants. une.edu.au Plants in arid regions, such as Australia, have evolved to produce a variety of secondary metabolites, including those found in essential oils, to cope with harsh conditions like drought. une.edu.augardenersworld.commdpi.comportlandnursery.com Drought-tolerant plants often exhibit adaptations such as small, leathery, or hairy leaves to reduce water loss, and develop extensive taproots. portlandnursery.com Phenolic compounds, which are often found alongside terpenoids in plants, are known to contribute to drought tolerance by regulating plant development and stress tolerance mechanisms. mdpi.com

Fire Tolerance

Some Myoporum species are recognized for their fire-resistant properties, and while a direct link to this compound's specific contribution is not explicitly stated, the essential oils of plants are broadly considered to play an ecological role in fire tolerance. une.edu.ausloatgardens.comapsvic.org.aueverde.comkensingtonfire.orgfiresafemarin.org Plants that are fire-resistant often have characteristics such as high moisture content in their leaves, low accumulation of dead material, and sap that is water-like rather than resinous. firesafemarin.org Myoporum parvifolium (creeping myoporum) and Myoporum laetum are listed among fire-resistant plants. sloatgardens.comapsvic.org.au

Advanced Analytical Methodologies for Myoporone Quantification and Detection

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of Myoporone from complex mixtures. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly in plant extracts. HPLC offers excellent efficiency, accuracy, and reproducibility for both qualitative and quantitative analysis of compounds openaccessjournals.com. The technique separates chemicals based on their interactions with a liquid stationary phase under high pressure openaccessjournals.com. This compound and other furanosesquiterpenes have been isolated and purified using HPLC, often employing water-methanol mixtures as the mobile phase nih.gov.

While specific quantitative HPLC parameters for this compound are not extensively detailed in publicly available literature, general principles for furanosesquiterpene analysis by reversed-phase HPLC typically involve C18 or C8 columns researchgate.netnih.gov. Mobile phases often consist of gradients or isocratic mixtures of water and organic solvents such as methanol (B129727) or acetonitrile, sometimes with acidic modifiers like formic acid to optimize peak shape and resolution nih.govdrawellanalytical.comchromatographyonline.com. Detection is commonly achieved using UV-Vis detectors, with wavelengths chosen based on the compound's chromophore, or by mass spectrometry (MS) for enhanced selectivity and sensitivity openaccessjournals.comdrawellanalytical.com.

Table 1: Typical HPLC Parameters for Furanosesquiterpenes (Illustrative)

| Parameter | Typical Range/Description |

| Column Type | Reversed-phase (e.g., C18, C8) |

| Column Dimensions | 150-250 mm length, 2.1-4.6 mm internal diameter, 3-5 µm particle size |

| Mobile Phase | Water/Methanol or Water/Acetonitrile (gradient or isocratic) |

| Flow Rate | 0.5-1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis (e.g., 200-300 nm) or Mass Spectrometry (MS) |

| Injection Volume | 1-20 µL |

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) represents a significant advancement over conventional HPLC, offering superior speed, sensitivity, and resolution, particularly for complex matrices and trace analysis mdpi.commicrotrace.com. This technique is highly effective for the quantitative analysis of various natural products, including mycotoxins and other secondary metabolites, by combining efficient chromatographic separation with highly selective and sensitive mass spectrometric detection mdpi.commdpi.comnih.govchromatographyonline.comresearchgate.net.

UHPLC systems utilize smaller particle sizes in their columns, leading to sharper peaks and faster analysis times chromatographyonline.com. The tandem mass spectrometry (MS/MS) component provides highly specific detection by monitoring multiple reaction monitoring (MRM) transitions, which involve the fragmentation of a precursor ion into specific product ions nih.govfrontiersin.orgresearchgate.net. This selectivity is crucial for accurately quantifying target analytes like this compound even in the presence of co-eluting matrix components mdpi.com. While specific UHPLC-MS/MS parameters for this compound are not directly available, methods for similar furanosesquiterpenes or other natural products often involve electrospray ionization (ESI) in positive or negative mode, with optimized cone voltages and collision energies to achieve maximum signal intensity for specific precursor-to-product ion transitions mdpi.comnih.govfrontiersin.orgresearchgate.net. Limits of quantification (LOQ) for compounds analyzed by UHPLC-MS/MS can be as low as ng/mL levels, demonstrating its high sensitivity nih.govnih.gov.

Table 2: Representative UHPLC-MS/MS Parameters (Illustrative for Natural Products)

| Parameter | Typical Range/Description |

| Column Type | C18 or HILIC (for polar compounds) |

| Column Dimensions | 50-150 mm length, 2.1 mm internal diameter, 1.7-2.7 µm particle size |

| Mobile Phase | Water/Methanol or Water/Acetonitrile (with modifiers like ammonium (B1175870) acetate (B1210297) or formic acid) |

| Flow Rate | 0.2-0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LOD/LOQ | Typically in the low ng/mL to µg/kg range (compound-dependent) nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds, including furanosesquiterpenes like this compound, which is a major constituent of volatile oils nih.govnih.gov. GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry libretexts.orgchromatographyonline.comresearchgate.net.

In GC, compounds are separated based on their boiling points and interaction with the stationary phase within a capillary column researchgate.net. The separated compounds then enter the mass spectrometer, where they are ionized (commonly via electron impact ionization, EI) and fragmented chromatographyonline.compdx.edu. The resulting mass spectrum provides a unique "fingerprint" for identification, and the intensity of specific ions can be used for quantification libretexts.orgchromatographyonline.compdx.edu. GC-MS has been used to identify this compound in plant extracts and essential oils nih.govnih.govnih.govresearchgate.net. Typical GC-MS setups for such analyses involve non-polar or slightly polar capillary columns (e.g., HP-5MS) researchgate.netfaccts.de.

Table 3: Typical GC-MS Parameters for Volatile Compounds (Illustrative)

| Parameter | Typical Range/Description |

| Column Type | Capillary column (e.g., HP-5MS, DB-5) |

| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | Ramped gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Scan Range | 35-500 atomic mass units (AMU) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

| LOD/LOQ | Typically in the ng/mL range (compound-dependent) nih.gov |

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques provide crucial structural information and can be used for both qualitative identification and quantitative characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the elucidation of the chemical structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been extensively used to confirm the structure of this compound and related furanosesquiterpenes mdpi.comresearchgate.net. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule, through the analysis of chemical shifts, multiplicities, and coupling constants pdx.eduresearchgate.netyoutube.comorganicchemistrydata.org.

Table 4: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| C-1 | 7.42 (br s) | 144.3 |

| C-2 | 6.74 (d, J = 1.0) | 108.8 |

| C-3 | - | 127.7 |

| C-4 | - | 195.1 |

| C-5 | 2.74 (m) | 38.3 |

| C-6 | 1.58 (m), 1.72 (m) | 31.2 |

| C-7 | 2.10 (m) | 28.9 |

| C-8 | 2.27 (m), 2.39 (dd, J = 16.3, 5.8) | 50.7 |

| C-9 | - | 210.5 |

| C-10 | 2.27 (m) | 52.5 |

| C-11 | 2.10 (m) | 24.6 |

| C-12 | 0.91 (d, J = 1.7) | 22.7 |

| C-13 | 8.02 (br s) | 147.2 |

| C-14 | 0.93 (d, J = 6.6) | 19.8 |

| C-15 | 0.90 (d, J = 1.6) | 22.7 |

Data adapted from reference researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to vibrational modes of molecular bonds nih.govfrontiersin.orgchromatographyonline.comsolubilityofthings.comuomustansiriyah.edu.iqresearchgate.net. As a furanoid ketone, this compound would exhibit characteristic absorption bands. Key functional groups in this compound include the carbonyl (C=O) and C-H bonds.

While a specific IR spectrum for this compound is not widely detailed, typical IR absorption ranges for relevant functional groups are well-established:

Carbonyl (C=O) stretching: A strong and sharp absorption peak is expected around 1700-1750 cm⁻¹ for ketones solubilityofthings.comuomustansiriyah.edu.iqlibretexts.org.

C-H stretching (aliphatic): Peaks typically appear in the region of 2850-2960 cm⁻¹ solubilityofthings.comuomustansiriyah.edu.iq.

Aromatic C-H stretching: For the furan (B31954) ring, absorption peaks around 3030 cm⁻¹ might be observed solubilityofthings.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores, which are parts of molecules that absorb light in the UV or visible region of the electromagnetic spectrum faccts.delibretexts.orgumn.eduintelcomp-design.com. The absorption maximum (λmax) is dependent on the extent of conjugation within the molecule libretexts.orgumn.edu. For this compound, the furan ring and ketone carbonyl group contribute to its UV absorption. While a direct λmax for this compound is not consistently reported, related furanosesquiterpenes or flavones from Myoporum species have shown absorption maxima in the UV region, for example, around 255 nm drawellanalytical.commdpi.com.

Challenges in Analysis of this compound in Complex Biological and Environmental Matrices

Analyzing this compound in complex biological and environmental matrices presents several significant analytical challenges, primarily due to the intricate nature of these samples and the potential for interferences.

Complexity of Matrices: Biological matrices (e.g., blood, urine, plant tissues) and environmental matrices (e.g., soil, water, air) are highly complex, containing a vast array of endogenous compounds such as proteins, lipids, salts, and other organic matter mdpi.comyoutube.compsu.edunih.govoaepublish.com. These co-existing components can interfere with the accurate detection and quantification of this compound.

Matrix Effects: A prevalent challenge, especially in hyphenated techniques like LC-MS/MS, is the "matrix effect." This refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting matrix components researchgate.netlibretexts.orglibretexts.orgpsu.edunih.gov. Matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility libretexts.orglibretexts.org. For this compound, endogenous compounds in plant extracts or environmental samples could cause such effects, necessitating careful method development and validation.

Low Concentrations of Analyte: this compound may be present at very low (trace or ultra-trace) concentrations in certain biological or environmental samples, making its detection and accurate quantification difficult mdpi.com. This often requires pre-concentration steps during sample preparation to achieve the necessary sensitivity mdpi.com.

Sample Preparation: The preparation of complex samples is often the most challenging and time-consuming step in the analytical workflow mdpi.comresearchgate.netresearchgate.netresearchgate.netyoutube.comlibretexts.orgpsu.edu. Effective sample preparation is crucial to extract this compound efficiently while simultaneously removing interfering matrix components. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed, but they require careful optimization for each specific matrix to ensure high recovery and minimal matrix effects mdpi.compsu.edunih.gov. Improper sample preparation can lead to sample loss, contamination, or incomplete removal of interferences, compromising the analytical results researchgate.netresearchgate.netsolubilityofthings.com.

Variability and Reproducibility: The inherent variability within biological and environmental matrices, influenced by factors such as origin, collection methods, and storage conditions, can impact the consistency and reproducibility of this compound analysis microtrace.comoaepublish.comnih.gov. Developing robust methods that can account for this variability is a continuous challenge.

Contamination: Given the ubiquitous nature of many organic compounds, there is a risk of external contamination during sample collection, preparation, and analysis, which can lead to false positives or inflated quantification results mdpi.com. This is particularly relevant when analyzing compounds that might be present in laboratory materials or equipment.

Addressing these challenges requires a comprehensive approach, including optimized sample preparation protocols, the use of highly selective and sensitive analytical instrumentation, and rigorous method validation to ensure accuracy, precision, and robustness in this compound analysis.

Emerging Research Avenues and Future Directions for Myoporone Studies

Exploration of Undiscovered Myoporone Analogues

The Myoporum genus is known to produce a variety of furanosesquiterpenes, with this compound and its derivatives, such as 11-hydroxythis compound and 10,11-dehydrothis compound, being prominent examples nih.govresearchgate.netresearchgate.net. These compounds contribute to the plant's chemical defense mechanisms. Future research will likely focus on the systematic exploration and isolation of novel this compound analogues from various Myoporum species and related plants. This involves advanced chromatographic and spectroscopic techniques to identify previously uncharacterized structural variants. The discovery of new analogues is crucial for expanding the chemical diversity of this class of natural products, potentially leading to compounds with enhanced or distinct biological activities, such as improved anti-MRSA properties, as seen with some sesquiterpene alkaloids from Myoporum bontioides mdpi.com. The structural elucidation of these new analogues, including their stereochemistry, will be a primary objective, laying the groundwork for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Biosynthetic Pathways

While this compound and dehydrothis compound are proposed to be biosynthetic precursors for other furanosesquiterpenes found in Myoporum species, a comprehensive mechanistic understanding of this compound's own biosynthetic pathway remains an area for in-depth investigation researchgate.net. As a sesquiterpene, this compound is likely synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are common routes for terpenoid biosynthesis researchgate.net. Future studies should aim to identify the specific enzymes, genes, and regulatory mechanisms involved in each step of this compound's formation. This could involve gene knockout or overexpression experiments, enzyme functional characterization, and feeding studies with isotopically labeled precursors. Elucidating these pathways is critical not only for fundamental scientific knowledge but also for potential biotechnological applications, such as the heterologous production of this compound and its analogues in engineered microbial hosts. Understanding the compartmentalization of enzymatic steps, as observed in the biosynthesis of other complex natural products, could also be a key aspect of this research nih.gov.

Development of Novel Synthetic Strategies for Accessing Stereoisomers

This compound possesses chiral centers, and the specific stereoisomer often dictates its biological activity uni.luresearchgate.net. The development of novel synthetic strategies for accessing this compound's various stereoisomers is a significant future direction. Current advancements in organic synthesis, including stereoselective methods, offer promising avenues. Techniques such as asymmetric catalysis, including organocatalysis, and fluorous mixture synthesis, which enable the efficient preparation of stereoisomer libraries, could be adapted for this compound researchgate.netnih.govub.edunano-ntp.com. These strategies aim to achieve high levels of enantioselectivity and diastereoselectivity, which are crucial for producing pure forms of each stereoisomer for detailed biological evaluation. The challenges lie in designing catalysts and reaction conditions that precisely control the formation of specific chiral centers within this compound's complex structure researchgate.net. Multicomponent reactions and domino processes could also be explored to streamline the synthesis of this compound and its complex analogues nano-ntp.com.

Comprehensive Mechanistic Characterization of Biological Activities

This compound and extracts from Myoporum species have demonstrated a range of biological activities, including anti-inflammatory, anti-bacterial, insecticidal, and anti-cancer properties nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. For instance, Myoporum serratum seed extract, containing various compounds, showed antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris, with varying inhibition zones and minimum inhibitory concentrations (MICs) nih.gov.

A critical future direction is the comprehensive mechanistic characterization of these observed biological activities specifically for this compound. This involves identifying the precise molecular targets, signaling pathways, and cellular processes modulated by this compound. Research should move beyond phenotypic observations to detailed biochemical and cellular studies. For example, while a flavone (B191248) from Myoporum bontioides was shown to induce G2/M cell cycle arrest in MCF-7 breast cancer cells by modulating key signaling effectors like CDC2, CDC25C, and p53, similar in-depth mechanistic studies are needed for this compound itself nih.gov.

Table 1: Antibacterial Activity of Myoporum serratum Seed Extract (MSSE) against Select Microorganisms nih.gov

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 24.33 | 26.58 |

| Bacillus subtilis | 26.33 | - |

| Proteus vulgaris | 20.67 | - |

| Candida albicans | 18.33 | - |

| Escherichia coli | 12.67 | 136.33 |

| Aspergillus fumigatus | No inhibitory activity | - |

Note: MIC values were not provided for all microorganisms in the source snippet.

Further research should also investigate the stereoisomer-specific biological activities, as different enantiomers can exhibit distinct pharmacological profiles. This will involve a combination of in vitro and in vivo models, potentially utilizing advanced imaging and 'omics' techniques to map the compound's effects at a systemic level.

Integration of Computational Chemistry and Omics Approaches in this compound Research

The integration of computational chemistry and various 'omics' approaches represents a powerful future direction for this compound research. Computational chemistry, including molecular modeling, quantum chemical calculations (e.g., DFT), and molecular dynamics simulations, can provide insights into this compound's structure-activity relationships, predict its binding to biological targets, and aid in the rational design of novel analogues researchgate.netunimib.itomicsonline.orgmdpi.comnewcastle.edu.au. These methods can accelerate the drug discovery process by predicting properties and reaction outcomes, reducing the need for extensive experimental trial-and-error nano-ntp.com.

Simultaneously, 'omics' technologies such as metabolomics, transcriptomics, and proteomics can offer a holistic view of this compound's impact on biological systems and its biosynthesis. Metabolomics can identify this compound and its metabolic derivatives in biological samples, while transcriptomics and proteomics can reveal changes in gene expression and protein profiles in response to this compound exposure or during its biosynthesis unimib.itut.eenih.gov. The combination of these data, often analyzed using bioinformatics and machine learning, can lead to the identification of biomarkers, elucidation of complex biological mechanisms, and prediction of drug responses nih.gov. This synergistic approach will enable a more comprehensive and efficient exploration of this compound's potential and its role in biological and ecological systems.

Q & A

Q. How can computational modeling predict this compound’s molecular interactions?

Q. What in vivo models are suitable for studying this compound’s bioavailability and toxicity?

- Methodology : Use Sprague-Dawley rats for pharmacokinetic studies (oral/intravenous administration). Quantify plasma concentrations via LC-MS/MS. Assess toxicity via histopathology and serum biomarkers (ALT, AST). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products